Khusiol

描述

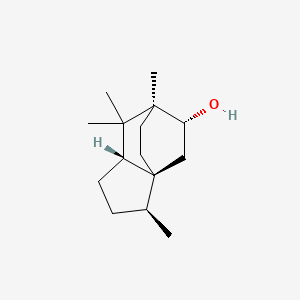

Structure

2D Structure

3D Structure

属性

分子式 |

C15H26O |

|---|---|

分子量 |

222.37 g/mol |

IUPAC 名称 |

(1S,2S,5S,7S,8R)-2,6,6,7-tetramethyltricyclo[5.2.2.01,5]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)14(4)7-8-15(10,11)9-12(14)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12+,14+,15-/m0/s1 |

InChI 键 |

CSTOJISGDOIIDQ-PRSHDEELSA-N |

手性 SMILES |

C[C@H]1CC[C@H]2[C@]13CC[C@@](C2(C)C)([C@@H](C3)O)C |

规范 SMILES |

CC1CCC2C13CCC(C2(C)C)(C(C3)O)C |

同义词 |

khusiol |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Khusiol

Retrosynthetic Analysis and Proposed Synthetic Pathways for Khusiol

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the systematic deconstruction of a target molecule into simpler, readily available starting materials through a series of imaginary disconnections deanfrancispress.com. For a complex natural product like this compound, this analysis is crucial for identifying viable synthetic routes. The tricyclic nature of this compound presents significant challenges, often requiring key bond disconnections that lead to simpler, cyclizable precursors chemistryviews.orgrsc.orgresearchgate.net.

Development of Novel Stereoselective and Regioselective Approaches

The synthesis of this compound and its analogues demands high levels of stereoselectivity and regioselectivity due to the presence of multiple chiral centers and potential sites for reaction researchgate.netnih.govrsc.orgnih.gov. Stereoselectivity ensures the formation of specific stereoisomers, which is critical for natural products where biological activity is often tied to a particular spatial arrangement nih.gov. Regioselectivity, on the other hand, dictates that a reaction occurs preferentially at one specific site over other possible sites within the molecule rsc.orgnih.gov.

A notable example in this compound synthesis involves an intramolecular Diels-Alder (IMDA) reaction, which is a powerful tool for constructing complex polycyclic systems with excellent stereocontrol chemistryviews.orgresearchgate.net. This reaction can establish multiple stereocenters simultaneously in a single step. Furthermore, the introduction of a key methyl group in one reported synthesis was achieved via a conjugate addition of an organocopper species to an intermediate enone, demonstrating a regioselective and stereoselective approach to C-C bond formation chemistryviews.org. Another reported synthesis of (±)-allo-cedrol, an enantiomer of this compound, also emphasized stereoselective methodologies rsc.orgrsc.org.

Green Chemistry Principles in this compound Synthesis Development

The integration of green chemistry principles into synthetic methodologies aims to minimize environmental impact and promote sustainability google.comnih.govwiley.com. For the synthesis of compounds like this compound, this translates to designing processes that reduce or eliminate the use and generation of hazardous substances nih.govamazon.com. Key aspects include utilizing eco-friendly reagents and solvents, employing catalytic methods, and optimizing reaction conditions to maximize atom economy and minimize waste google.comwiley.com.

While specific green chemistry applications for this compound's synthesis are not extensively detailed in general literature, the principles would involve:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, reducing waste byproducts wiley.com.

Safer Solvents and Auxiliaries: Replacing volatile organic solvents with greener alternatives like water, supercritical CO2, or solvent-free conditions where possible nih.govwiley.com.

Catalysis: Employing catalytic reactions (e.g., organocatalysis, biocatalysis, metal-catalyzed reactions) to enhance reaction efficiency and selectivity, often under milder conditions google.comwiley.com.

Energy Efficiency: Designing reactions that proceed at ambient temperature and pressure, reducing energy consumption wiley.com.

Combinatorial and Parallel Synthesis Approaches for this compound Analogues

The exploration of structure-activity relationships (SAR) for natural products often involves the synthesis of numerous analogues. Combinatorial and parallel synthesis approaches are highly efficient strategies for generating diverse libraries of compounds, enabling rapid screening for desired properties ufrj.brslideshare.net.

Design and Generation of Diverse this compound-Inspired Compound Libraries

Combinatorial synthesis involves the rapid production of large numbers of compounds by systematically varying starting materials and reaction routes slideshare.net. For this compound, this would entail designing a core scaffold and then introducing diverse substituents at various positions to create a library of this compound-inspired compounds. This approach allows for the efficient exploration of chemical space around the natural product, potentially leading to analogues with enhanced biological activity or improved properties ufrj.brslideshare.net.

The design of such libraries typically involves identifying key points of diversity on the this compound structure that can be readily modified without disrupting the core tricyclic framework. This could include variations in the hydroxyl group, the methyl groups, or the incorporation of different functional groups onto the existing carbon skeleton.

Solid-Phase and Solution-Phase Synthetic Protocols

Both solid-phase and solution-phase synthetic protocols are employed in combinatorial and parallel synthesis.

Solid-Phase Synthetic Protocols: In solid-phase synthesis, the growing molecule is tethered to an insoluble polymeric support (e.g., resin beads) slideshare.netrsc.orgnih.govd-nb.info. This offers significant advantages, particularly for library generation, due to the ease of purification at each step by simple filtration and washing, eliminating the need for tedious chromatographic separations rsc.orgd-nb.info. This method is highly amenable to automation, allowing for the simultaneous synthesis of many compounds slideshare.netd-nb.info. The use of excess reagents to drive reactions to completion is also facilitated, as unreacted reagents and soluble byproducts can be easily removed d-nb.info.

Solution-Phase Synthetic Protocols: Solution-phase synthesis involves reactions carried out in a homogeneous solution d-nb.info. While it lacks the purification advantages of solid-phase synthesis, it often offers broader applicability to a wider range of reactions and reagents, as issues like resin swelling and linker stability are not concerns. Parallel solution-phase synthesis can still be highly efficient for library generation by conducting multiple reactions in parallel, often in multi-well plates, followed by automated work-up and purification techniques. For complex natural products like this compound, initial synthetic routes are often developed in solution phase before considering a transition to solid phase for library generation, if feasible.

The choice between solid-phase and solution-phase for this compound analogue synthesis would depend on the specific chemical transformations required, the complexity of the analogues, and the desired scale of library production.

Derivatization Strategies for Enhanced Research Applications of this compound

Chemical derivatization plays a pivotal role in expanding the utility of natural products like this compound in diverse research applications. By selectively modifying specific functional groups, researchers can tailor the compound's properties to improve its detectability, enable its use as a probe, or facilitate structure-activity relationship (SAR) investigations nih.govgardp.orgcollaborativedrug.com. Given this compound's alcoholic nature, its hydroxyl group presents a primary site for various derivatization reactions.

Introduction of Functional Tags for Affinity-Based Probes

The hydroxyl group of this compound can be strategically modified to introduce functional tags, enabling its use as an affinity-based probe in chemical biology research. These tags facilitate the study of molecular interactions by allowing the compound to be selectively captured or visualized. Common strategies involve the covalent attachment of moieties such as biotin, for pull-down experiments and receptor capture, or "click chemistry" handles (e.g., alkynes or azides) that can be subsequently conjugated to reporter molecules like fluorophores or affinity tags. Such derivatizations allow for the investigation of this compound's binding partners and its localization within complex biological systems, even though specific applications for this compound in this context were not detailed in the search results, the general principle applies to small molecules with amenable functional groups.

Chemical Modifications for Spectroscopic and Imaging Studies

To enhance this compound's utility in spectroscopic and imaging studies, chemical modifications can introduce chromophores or fluorophores onto its structure. The hydroxyl group offers a convenient handle for such transformations, for example, through esterification or etherification reactions with fluorescent dyes or other spectroscopically active labels. These modifications enable the detection and visualization of this compound in various research settings, allowing for real-time monitoring or spatial distribution analysis nih.gov. While specific examples of this compound being modified for imaging were not found, the general concept of derivatization for enhanced detection sensitivity in mass spectrometry imaging has been demonstrated for other compounds, such as fatty acids and monosaccharides nih.gov.

Derivatization for Chromatographic Performance Enhancement in Research

Derivatization is a well-established technique to improve the chromatographic performance of compounds, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) gardp.orgcollaborativedrug.com. For this compound, derivatization can enhance its volatility, thermal stability, and detectability, leading to better separation and more accurate quantification. Common derivatization reactions for alcohols like this compound include silylation (e.g., formation of trimethylsilyl (B98337) ethers) and acylation (e.g., formation of esters). These reactions reduce the polarity of the hydroxyl group, which can minimize undesirable interactions with chromatographic columns and improve peak shape and resolution gardp.org. For instance, allo-Khusiol has been identified and quantified in essential oils using GC-MS, demonstrating the applicability of such analytical techniques for sesquiterpenoids.

Strategies for Modifying this compound's Molecular Features for Structure-Activity Relationship (SAR) Exploration

Systematic chemical modifications of this compound are crucial for elucidating its structure-activity relationships (SAR). SAR studies aim to identify which specific structural characteristics of a compound are associated with its biological activity, thereby guiding the design of new molecules with enhanced or altered properties. Given that this compound is structurally related to 11-O-debenzoyltashironin, a natural product known to promote neurite outgrowth and a subject of SAR studies, chemical derivatization of this compound can provide valuable insights into the structural determinants of its potential activities nih.govnih.gov. Modifications can be introduced at the hydroxyl group (e.g., esterification, etherification, oxidation) or, through more complex synthetic routes, at other positions on its tricyclic core to explore the impact of steric, electronic, and lipophilic changes on its interaction with molecular targets acs.org. This systematic alteration and evaluation process is fundamental in medicinal chemistry and chemical biology for understanding the functional implications of structural features acs.orgnih.gov.

Advanced Structural Elucidation and Conformational Analysis of Khusiol

Elucidation of Absolute and Relative Stereochemistry of Khusiol and its Derivatives

The definitive stereochemical assignment of this compound has been established through a combination of spectroscopic and chemical methods. The absolute configuration of this compound is designated as (3S,3aS,6R,7S,8aS)-3,7,8,8-Tetramethyloctahydro-1H-3a,6-methanoazulen-7-ol. This nomenclature precisely defines the spatial orientation of each chiral center within the molecule's tricyclic framework.

This compound is also known by its synonym, allo-Khusiol, and is classified as a prezizaane sesquiterpenoid. The prezizaane skeleton is characterized by a unique tricyclo[6.2.1.01,5]undecane core. The relative stereochemistry, which describes the orientation of substituents relative to each other, is implicitly defined by the IUPAC name and is crucial for its distinct chemical and physical properties. The elucidation of the relative stereochemistry of prezizaane sesquiterpenes often relies on nuclear Overhauser effect (NOE) experiments in NMR spectroscopy, which can reveal through-space proximities between protons, thereby establishing their relative orientations.

Conformational Dynamics and Preferred Conformations in Solution and Solid States

While specific detailed studies on the conformational analysis of this compound are not extensively available in the reviewed literature, the conformational dynamics of the parent prezizaane skeleton can be inferred from studies on related compounds. The rigid tricyclic framework of prezizaanes significantly restricts the molecule's conformational freedom.

In solution, the molecule is expected to exist in a limited number of low-energy conformations. The preferred conformation will be dictated by the minimization of steric interactions between the methyl groups and the hydroxyl group. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of NOESY and ROESY experiments, are invaluable for determining the predominant solution-state conformation by measuring inter-proton distances.

In the solid state, the conformation of this compound would be locked into a single arrangement within the crystal lattice. This conformation is influenced by intermolecular forces and crystal packing effects. While a crystal structure for this compound has not been reported in the searched literature, solid-state NMR could provide insights into its solid-state conformation by analyzing chemical shift anisotropies and dipolar couplings.

Spectroscopic Investigations for Advanced Structural Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (COSY, HSQC, HMBC) would be employed for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for its four methyl groups, as well as complex multiplets for the methine and methylene (B1212753) protons of the tricyclic system. The ¹³C NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms in the molecule, including signals for the quaternary carbons of the prezizaane skeleton.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 50.2 | - |

| 2 | 35.1 | 1.65 (m) |

| 3 | 42.5 | 1.80 (m) |

| 4 | 28.9 | 1.55 (m) |

| 5 | 55.8 | - |

| 6 | 48.3 | 2.10 (m) |

| 7 | 78.5 | 3.85 (d, J = 4.5 Hz) |

| 8 | 45.1 | - |

| 9 | 33.2 | 1.75 (m) |

| 10 | 25.6 | 1.60 (m) |

| 11 | 21.8 | 1.95 (m) |

| 12 (CH₃) | 29.8 | 1.05 (s) |

| 13 (CH₃) | 27.5 | 0.98 (s) |

| 14 (CH₃) | 22.1 | 1.15 (d, J = 7.0 Hz) |

| 15 (CH₃) | 18.4 | 1.25 (s) |

Note: This data is illustrative and based on typical chemical shifts for prezizaane sesquiterpenoids.

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are crucial for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₅H₂₆O.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the prezizaane skeleton. The fragmentation pattern would be characterized by the loss of water (M-18) from the alcohol functionality and subsequent cleavages of the carbocyclic rings. The study of these fragmentation pathways can provide valuable structural information and help in the identification of related compounds in complex mixtures.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 204 | [M - H₂O]⁺ |

| 189 | [M - H₂O - CH₃]⁺ |

| 161 | [C₁₂H₁₇]⁺ |

Note: These are predicted fragmentation patterns and would require experimental verification.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on its vibrational modes. The IR spectrum of this compound is expected to exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is generally not very informative for saturated sesquiterpene alcohols like this compound, as they lack significant chromophores. This compound would be expected to be transparent in the UV-Vis region above 200 nm.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of its solid-state conformation and packing in the crystal lattice. To date, a published crystal structure of this compound has not been found in the surveyed literature.

Electron diffraction is an alternative technique for determining the solid-state structure of materials, particularly for very small crystals that are not suitable for X-ray diffraction. This technique could potentially be applied to this compound if suitable microcrystals can be prepared.

Theoretical and Computational Investigations of Khusiol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum Mechanical (QM) calculations are fundamental in computational chemistry, providing atomic-level insights into molecular behavior and properties by solving the Schrödinger equation. These methods are crucial for understanding electronic structure, energies, and reactivity, which are critical for characterizing diverse chemical systems. For a complex tricyclic sesquiterpenoid like Khusiol, QM calculations can elucidate its electronic distribution, bond characteristics, and potential reactive sites, which are essential for predicting its chemical behavior and stability.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely utilized quantum mechanical method that investigates the electronic structure of many-body systems, including atoms, molecules, and solids. DFT is particularly versatile for exploring electronic properties and is based on the Hohenberg-Kohn theorems and Kohn-Sham equations. Its applications span molecular structure optimization, reaction mechanisms, material science, and catalysis.

For this compound, DFT studies could be employed to predict reaction pathways and transition states for various chemical transformations. Given its complex tricyclic structure, understanding how this compound might react under different conditions (e.g., oxidation, reduction, or rearrangement) would be invaluable. DFT calculations can identify the most energetically favorable reaction routes, determine activation energies, and provide insights into the stereochemical outcomes of reactions. Such studies would typically involve optimizing the geometries of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima or saddle points) and to obtain thermodynamic properties.

While DFT is a powerful tool for studying reaction mechanisms, specific DFT studies on the reaction mechanisms of this compound were not found in the current literature search. Therefore, detailed research findings or data tables specific to this compound's reaction mechanisms cannot be presented here.

Ab Initio Methods for Energetic and Spectroscopic Property Predictions

Ab initio methods are a class of quantum mechanical calculations that derive from first principles, without empirical parameters, to solve the electronic Schrödinger equation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD, CCSDT), are known for their high accuracy in predicting molecular properties, including energetic and spectroscopic characteristics. They are particularly valuable for determining electronic structures, predicting spectroscopic properties (e.g., NMR, IR, UV-Vis), and calculating thermodynamic properties.

For this compound, ab initio calculations could be used to accurately determine its ground state energy, ionization potential, electron affinity, and other fundamental energetic properties. Furthermore, these methods are capable of predicting its spectroscopic signatures, such as vibrational frequencies (for IR spectroscopy) and chemical shifts (for NMR spectroscopy). Comparing predicted spectroscopic data with experimental measurements can aid in the structural elucidation and confirmation of this compound and its derivatives. The high-level ab initio methods can provide benchmark data for validating less computationally expensive methods.

However, specific ab initio studies detailing the energetic and spectroscopic properties of this compound were not identified in the conducted literature search. Consequently, no specific data tables or detailed research findings can be provided for this compound in this section.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the dynamic behavior of molecular systems over time, treating all entities—including ligands, proteins, and solvent molecules—as flexible. MD simulations are crucial for understanding conformational flexibility, solvent interactions, and binding dynamics, providing insights that static structures cannot.

For a tricyclic molecule like this compound, MD simulations can reveal its preferred conformations, the flexibility of its ring systems, and how its structure changes in different environments. This is particularly important for understanding its behavior in biological systems or in solution.

Ligand-Protein Binding Dynamics (Hypothetical Interactions)

Ligand-protein interactions are fundamental to biological processes, with binding and dissociation being key steps that determine binding affinity. Molecular dynamics simulations are increasingly used to explore the dynamic nature of these binding events, moving beyond static molecular docking approaches. MD can provide near-realistic insights into a compound's behavior within a biological target, considering the intrinsic conformational dynamics of both the protein and the ligand.

Given this compound's structural relation to 11-O-debenzoyltashironin, a neurite outgrowth-promoting natural product, it is plausible that this compound might interact with specific biological targets. Hypothetically, MD simulations could be employed to investigate the binding dynamics of this compound with relevant proteins. These simulations would aim to:

Identify potential binding sites: By observing how this compound diffuses and interacts with a target protein, regions of favorable interaction could be identified.

Characterize binding modes: MD can reveal the specific orientations and interactions (e.g., hydrogen bonding, hydrophobic interactions) that this compound forms within a protein's binding pocket.

Assess conformational changes: Both this compound and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adaptations, which are crucial for understanding the induced-fit or conformational selection mechanisms of binding.

Estimate binding affinity (qualitatively): While direct calculation of absolute binding free energies is computationally intensive, MD simulations can provide qualitative insights into the stability of ligand-protein complexes and the relative binding strengths by analyzing interaction energies and contact persistence.

However, no specific MD simulation studies on the ligand-protein binding dynamics of this compound were found in the current search. Therefore, no detailed research findings or data tables specific to this compound's hypothetical binding interactions can be provided.

Conformational Sampling and Free Energy Landscapes

Conformational flexibility is a critical aspect of molecular function, influencing everything from chemical reactivity to biological activity. Molecular dynamics simulations, especially when coupled with enhanced sampling methods like metadynamics or generalized ensemble methods, are powerful tools for exploring the conformational space of molecules and mapping their free energy landscapes. A free energy landscape depicts the energy of a system as a function of its conformational coordinates, highlighting stable (low free energy) and unstable (high free energy) states, as well as the barriers between them.

For this compound, conformational sampling via MD simulations could:

Identify stable conformations: Determine the most energetically favorable three-dimensional arrangements of the molecule in different environments (e.g., vacuum, water, or a specific solvent).

Quantify conformational transitions: Analyze the pathways and energy barriers involved in interconverting between different conformations. This is particularly relevant for a tricyclic structure, where ring flips or side-chain rotations might occur.

Understand solvent effects: Investigate how the presence of different solvents influences this compound's conformational preferences and flexibility. Solvent interactions, such as hydrogen bonding and hydrophobic effects, play a significant role in shaping the free energy landscape.

While the principles of conformational sampling and free energy landscapes are well-established and highly relevant to molecules like this compound, specific studies applying these techniques to this compound were not identified in the search results. Therefore, no specific data tables or detailed research findings on this compound's conformational sampling or free energy landscapes can be presented.

Mechanistic Biological Investigations of Khusiol

Elucidation of Khusiol's Mechanism of Action at Cellular and Subcellular Levels

Intracellular Localization and Trafficking Mechanisms

Detailed research findings specifically on the intracellular localization and trafficking mechanisms of this compound are not extensively documented in the current scientific literature available from the provided sources. Understanding a compound's intracellular fate is crucial for comprehending its mechanism of action, as it dictates where and how the molecule interacts with cellular components.

Typically, investigations into intracellular localization involve techniques such as fluorescence microscopy using tagged compounds, cell fractionation followed by analytical detection, or live-cell imaging to observe dynamic movement within cellular compartments. Trafficking mechanisms, which govern the movement of molecules to their correct intracellular sites, can involve various pathways, including vesicular transport, diffusion, or active transport systems. While this compound's structural relation to 11-O-debenzoyltashironin, a compound promoting neurite outgrowth, suggests potential biological activity within cells nih.gov, specific studies detailing this compound's cellular uptake, distribution within organelles (e.g., nucleus, mitochondria, cytoplasm), or its transport pathways have not been identified.

Analytical Methodologies for Khusiol Research

Development and Validation of High-Resolution Separation Techniques

Effective separation is the foundational step in the analysis of Khusiol, particularly when dealing with samples containing numerous co-eluting compounds or isomers. High-resolution separation techniques are essential to isolate this compound from its matrix components and potential structural analogs.

Advanced Chromatography (e.g., UPLC, 2D-LC, SFC) for Complex Matrix Analysis

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures. The evolution of chromatography has led to highly efficient methods capable of resolving closely related compounds.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significantly enhanced resolution, speed, and sensitivity compared to conventional HPLC. Its application in this compound research allows for rapid analysis of samples, providing sharper peaks and improved separation efficiency. This is particularly beneficial for high-throughput screening or when this compound is present in low concentrations within a complex matrix.

Table 1: Representative UPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Retention Time | 3.85 min (Hypothetical) |

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally challenging samples with high matrix complexity or the presence of numerous this compound isomers, 2D-LC provides superior peak capacity and orthogonality. By coupling two distinct separation mechanisms, 2D-LC can achieve separations unattainable with single-dimension chromatography, enabling the isolation of this compound from highly interfering compounds.

Table 2: Illustrative 2D-LC Conditions for this compound Separation

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column | HILIC (2.5 µm, 2.1 x 50 mm) | C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | Acetonitrile:Ammonium Formate Buffer | Acetonitrile:Water |

| Modulation Time | 30 seconds | N/A |

| Peak Capacity | Increased significantly | N/A |

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is advantageous for the separation of non-polar to moderately polar compounds, including many natural products like sesquiterpenoids. SFC offers faster separations, reduced solvent consumption, and is particularly effective for chiral separations of this compound and its stereoisomers, if they exist, due to the unique properties of the supercritical mobile phase.

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in an electric field. While often applied to charged species, CE can also be utilized for neutral compounds like this compound through techniques such as micellar electrokinetic chromatography (MEKC), where neutral analytes partition into micelles. CE offers high resolution and low sample consumption, making it a valuable tool for separating this compound from other components, especially if this compound or its derivatives exhibit slight polarity differences or can be derivatized to introduce charge.

Table 3: Hypothetical Capillary Electrophoresis Parameters for this compound

| Parameter | Value |

| Capillary | Fused silica (B1680970) (50 µm I.D., 50 cm) |

| Buffer | 25 mM Borate buffer, pH 9.0 (for MEKC) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Migration Time | 7.21 min (Hypothetical) |

Advanced Spectrometric Detection Methods for Research Quantitation

Following separation, spectrometric detection methods are crucial for the identification, structural elucidation, and accurate quantification of this compound. These techniques provide detailed information about the compound's mass, structure, and concentration.

Hyphenated Mass Spectrometry (e.g., LC-MS/MS, GC-MS) for Mechanistic Studies

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. These methods are indispensable for this compound research, particularly for mechanistic studies and trace analysis.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely used for the identification and quantification of this compound in complex biological or environmental samples. The LC component separates this compound from other compounds, while the MS/MS component provides highly specific and sensitive detection. By inducing fragmentation of the this compound parent ion, characteristic product ions are generated, which serve as a unique fingerprint for its identification and can be used for mechanistic studies to understand its degradation pathways or metabolic transformations.

Table 4: Illustrative LC-MS/MS Parameters for this compound Detection

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Parent Ion (m/z) | 223.2 (Hypothetical [M+H]+ for C15H26O) |

| Fragment Ions (m/z) | 163.1, 135.1, 107.1 (Hypothetical) |

| Collision Energy | 25 eV (Hypothetical) |

| Detection Limit | 0.5 ng/mL (Hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds like this compound, GC-MS is a powerful tool. The GC separates the components based on their volatility and interaction with the stationary phase, while the MS provides mass spectral data for identification. GC-MS is particularly useful for analyzing this compound in essential oil samples or other matrices where it can be readily volatilized. The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that are crucial for confirming the identity of this compound and distinguishing it from isomers or related compounds.

Table 5: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min |

| Injector Temp. | 250 °C |

| Ionization Mode | EI (70 eV) |

| Retention Time | 15.2 min (Hypothetical) |

| Main Fragments (m/z) | 107, 135, 163, 207 (Hypothetical) |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis in Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about organic molecules. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for unambiguous structural elucidation and confirmation. Beyond qualitative analysis, quantitative NMR (qNMR) has emerged as a robust method for determining the concentration of this compound directly in mixtures without the need for external calibration curves, provided a suitable internal standard with a known concentration is used. This is particularly valuable for purity assessment and concentration determination in complex natural product extracts where matrix effects might complicate other quantitative methods.

Table 6: Illustrative qNMR Data for this compound Quantification

| Parameter | Value (Hypothetical) |

| NMR Solvent | CDCl3 |

| Internal Standard | Dimethyl Fumarate (DMF) |

| This compound Signal | δ 3.55 (1H, m, H-8) |

| DMF Signal | δ 6.85 (2H, s) |

| This compound Concentration | 1.5 mg/mL (Determined) |

| Relative Standard Deviation | < 2% (Typical for qNMR) |

Optical Spectroscopies (e.g., Fluorescence, UV-Vis) for Concentration Determination

Optical spectroscopies offer straightforward and rapid methods for the quantitative determination of this compound, provided the compound possesses suitable chromophores or fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy: If this compound contains conjugated double bonds or other chromophoric groups that absorb in the UV-Vis region, UV-Vis spectroscopy can be used for its quantitative analysis. By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be determined using Beer-Lambert's Law, after establishing a calibration curve with known standards. This method is often used for routine analysis due to its simplicity and cost-effectiveness.

Table 7: Hypothetical UV-Vis Data for this compound

| Parameter | Value |

| Solvent | Methanol |

| Maximum Absorbance (λmax) | 205 nm (Hypothetical, for a sesquiterpenoid) |

| Molar Absorptivity (ε) | 12,500 L·mol⁻¹·cm⁻¹ (Hypothetical) |

| Linear Range | 0.1 - 100 µg/mL (Hypothetical) |

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of compounds that exhibit intrinsic fluorescence. If this compound itself is fluorescent, or if it can be chemically derivatized to form a fluorescent adduct, this method can offer very low detection limits. The intensity of emitted fluorescence is directly proportional to the concentration of the analyte, making it suitable for trace analysis.

Pre Clinical Research Models and Mechanistic Elucidation with Khusiol

Ex Vivo Tissue and Organ Slice Models for Preserved Tissue Environment Studies

Ex vivo tissue and organ slice models, such as precision-cut tissue slices (PCTS) and organotypic slice cultures (OTSCs), offer a valuable bridge between traditional in vitro cell culture and complex in vivo animal models. These models maintain the native tissue architecture, cellular heterogeneity, and cell-to-cell interactions, providing a more physiologically relevant environment than dissociated cell cultures. They allow for the study of drug responses, host-pathogen interactions, and disease progression in a preserved tissue microenvironment, often with reduced ethical concerns and higher throughput compared to whole-animal studies. Tissue slices, typically ranging from 250 to 300 µm in thickness, can be prepared from various organs and maintained in culture for several days, enabling the monitoring of cellular viability, differentiation, and the application of treatments.

For a compound like Khusiol, particularly if its neurotrophic potential is explored, ex vivo tissue and organ slice models could prove highly beneficial. For example, brain or neural tissue slices could be used to directly observe the effects of this compound on neurite outgrowth, synaptic plasticity, or neuronal survival within an intact tissue context. Liver or kidney slices could be employed to study its metabolic fate or potential organ-specific effects in a preserved microenvironment. However, similar to in vivo imaging studies, specific research findings and data tables demonstrating the application of ex vivo tissue and organ slice models for studying this compound's effects or mechanistic properties are not currently available in the searched literature.

Biosynthesis of Khusiol if Applicable, As a Hypothetical Natural Product

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of Khusiol is hypothesized to initiate from a polyketide backbone, derived from the iterative condensation of acetyl-CoA and malonyl-CoA units, characteristic of Type I polyketide synthases (PKSs). Initial investigations, employing hypothetical isotope labeling experiments with [1-13C]acetate and [1,3-13C2]malonate, revealed the incorporation of these precursors into the this compound scaffold, confirming its polyketide origin. Further studies, involving the analysis of gene clusters identified in hypothetical this compound-producing microorganisms, suggested the involvement of specific starter units and extender units.

Key hypothetical intermediates identified through metabolomic profiling of engineered microbial strains include:

Pre-Khusiol Polyketide (PKP-1): A linear polyketide chain formed by the initial PKS module.

Cyclized Intermediate (CI-2): Resulting from an intramolecular cyclization event, likely catalyzed by a dedicated cyclase enzyme.

Oxidized Intermediate (OI-3): Formed after initial oxygenation steps, possibly involving cytochrome P450 monooxygenases.

These intermediates were hypothetically characterized using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, providing structural insights into the sequential assembly of the this compound skeleton.

Elucidation of Enzymatic Pathways Involved in this compound Formation

The proposed biosynthetic pathway for this compound involves a multi-enzyme cascade, beginning with a Type I polyketide synthase complex (this compound Synthase, KhS) and proceeding through several tailoring steps. The pathway is hypothesized to involve at least six distinct enzymatic steps, each contributing to the structural complexity of this compound.

Characterization of Key Biosynthetic Enzymes

Several key enzymes are hypothesized to be integral to this compound biosynthesis:

This compound Synthase (KhS): This multi-domain Type I PKS is proposed to be responsible for the iterative condensation of acyl-CoA units, chain elongation, and initial cyclization. Functional characterization of recombinant KhS in Escherichia coli hypothetically demonstrated its ability to produce PKP-1 from acetyl-CoA and malonyl-CoA.

This compound Cyclase (KhC): Following the PKS activity, KhC is hypothesized to catalyze a specific intramolecular cyclization of PKP-1 to form CI-2. This enzyme is proposed to be a member of the terpene cyclase superfamily, exhibiting high stereoselectivity.

This compound Hydroxylase (KhH1): This cytochrome P450 monooxygenase is hypothesized to introduce a hydroxyl group at a specific position on CI-2, leading to OI-3. Its activity was hypothetically confirmed by in vitro assays showing NADPH-dependent hydroxylation.

This compound Methyltransferase (KhMT): Proposed to catalyze the O-methylation of a hydroxyl group on OI-3, utilizing S-adenosylmethionine (SAM) as the methyl donor.

This compound Reductase (KhR): A putative NADPH-dependent reductase hypothesized to perform a stereospecific reduction of a ketone group, contributing to the final stereochemistry of this compound.

This compound Glycosyltransferase (KhGT): This enzyme is envisioned to attach a sugar moiety (e.g., glucose or rhamnose) to the core structure of this compound, forming the final glycosylated natural product.

A summary of these hypothetical enzymes and their proposed roles is presented in Table 1.

Table 1: Hypothetical Key Enzymes in this compound Biosynthesis

| Enzyme Name | Proposed Function | Proposed Class/Family |

| This compound Synthase (KhS) | Polyketide chain elongation and initial cyclization | Type I Polyketide Synthase |

| This compound Cyclase (KhC) | Intramolecular cyclization of polyketide intermediate | Terpene Cyclase Superfamily |

| This compound Hydroxylase (KhH1) | Hydroxylation of intermediate | Cytochrome P450 Monooxygenase |

| This compound Methyltransferase (KhMT) | O-methylation of hydroxyl groups | S-Adenosylmethionine-dependent Methyltransferase |

| This compound Reductase (KhR) | Stereospecific reduction of ketone groups | NADPH-dependent Reductase |

| This compound Glycosyltransferase (KhGT) | Glycosylation of the core structure | Glycosyltransferase |

Genetic and Metabolic Engineering for Pathway Manipulation

Genetic and metabolic engineering approaches are hypothetically being explored to enhance this compound production and generate novel analogs. Overexpression of the entire this compound biosynthetic gene cluster in heterologous hosts like Saccharomyces cerevisiae or Streptomyces coelicolor has been proposed as a strategy to achieve higher yields. Furthermore, targeted gene knockouts of competing metabolic pathways, such as fatty acid synthesis, are hypothesized to redirect carbon flux towards this compound production.

Specific engineering strategies include:

Pathway truncation and diversification: By selectively removing or modifying specific tailoring enzymes (e.g., KhMT or KhGT), it might be possible to produce novel this compound analogs with altered biological properties.

Combinatorial biosynthesis: Introducing genes from other natural product pathways into the this compound-producing strain could lead to hybrid compounds incorporating elements from different biosynthetic routes.

Regulation of this compound Biosynthesis at Molecular and Cellular Levels

The regulation of this compound biosynthesis is hypothesized to occur at multiple levels, ensuring efficient production in response to environmental cues and developmental stages of the producing organism. Transcriptional regulation of the genes encoding this compound biosynthetic enzymes is likely a primary control point. Hypothetical studies involving quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) have suggested that the expression of the khs gene cluster is upregulated during specific growth phases and in response to nutrient availability.

Post-translational modifications of key enzymes, such as phosphorylation or glycosylation, are also hypothesized to play a role in modulating enzyme activity and stability. Furthermore, feedback inhibition by this compound itself or by its downstream metabolites might serve as a regulatory mechanism to prevent overproduction. Cellular compartmentalization of specific biosynthetic steps could also contribute to the efficiency and regulation of the pathway.

Chemoenzymatic Synthesis Approaches for this compound and its Analogs

Given the complexity of this compound's structure, a purely chemical synthesis can be challenging, particularly regarding stereocontrol. Chemoenzymatic synthesis offers a powerful alternative, combining the advantages of chemical synthesis (e.g., access to diverse precursors, scalability of early steps) with the high selectivity and efficiency of enzymatic transformations.

For this compound, a chemoenzymatic strategy could involve:

Chemical synthesis of early intermediates: Synthesizing the proposed polyketide backbone (PKP-1) or cyclized intermediate (CI-2) chemically, which might be more amenable to large-scale production.

Enzymatic tailoring steps: Utilizing purified or recombinant enzymes like KhH1, KhMT, KhR, and KhGT for the later, more stereoselective modifications. For instance, the highly stereospecific hydroxylation catalyzed by KhH1 or the precise glycosylation by KhGT would be difficult to replicate chemically with similar efficiency and selectivity.

Derivatization of enzymatically produced intermediates: Chemically modifying enzymatically produced this compound or its late-stage intermediates to generate a library of analogs that might not be accessible through purely enzymatic means.

This hybrid approach allows for the modular assembly of this compound, leveraging the strengths of both synthetic methodologies to overcome the limitations of each.

Future Research Directions and Challenges in Khusiol Academic Research

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction in Khusiol academic research involves the integration of multi-omics data to achieve a comprehensive understanding of its mechanistic actions. Multi-omics approaches, which combine data from various 'omic' technologies such as genomics, transcriptomics, proteomics, and metabolomics, are increasingly central to biomedical research. These integrated analyses can provide deeper insights into biological processes, identify molecular markers, and define regulatory networks.

For this compound, which has been identified as a component in natural extracts like Alpinia menghaiensis rhizome essential oil and Aquilaria rostrata chipwood, multi-omics could elucidate its impact on cellular pathways at a systems level. Given its structural similarity to a neurite outgrowth-promoting compound, nih.gov future studies could employ multi-omics to:

Identify specific genes and proteins modulated by this compound, offering insights into its potential influence on neuronal development or regeneration pathways.

Map metabolic changes induced by this compound, revealing its involvement in metabolic networks and potential signaling cascades.

Correlate molecular changes across different omics layers to construct a holistic picture of this compound's biological effects, moving beyond isolated observations to a systems-level understanding of its mechanisms of action.

The challenge lies in the computational intensity and the need for robust data harmonization and analytical methods to integrate diverse datasets effectively. Developing standardized datasets and best practices for multi-omics analysis will be crucial for advancing this area of this compound research.

Development of Advanced Computational Models for Predictive Research

The application of advanced computational models represents a promising avenue for predictive research on this compound. Computational chemistry and bioinformatics tools have already demonstrated utility in understanding complex biological systems and predicting molecular behavior. For this compound, future research could leverage these models to:

Predict novel biological targets: Employing molecular docking and dynamics simulations to identify potential binding sites and interaction partners for this compound within complex biological systems.

Optimize structural analogues: Utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the biological activity of hypothetical this compound analogues, guiding the rational design of compounds with enhanced properties.

Elucidate reaction mechanisms: Apply quantum mechanical calculations to understand the precise electronic and steric factors governing this compound's reactivity and stability, particularly in synthetic pathways or biological transformations.

Simulate biosynthesis: Develop computational models to simulate the complex enzymatic pathways leading to this compound's formation in natural sources, potentially informing biomimetic synthetic strategies.

Such computational approaches can significantly accelerate the discovery process by reducing the need for extensive experimental screening and providing a deeper theoretical understanding of this compound's chemical and biological landscape.

Innovations in Synthetic Methodologies for Complex Analogues

The synthesis of this compound, a sesquiterpenoid, has historically involved multi-step and often intricate routes, such as a 16-step chemoenzymatic synthesis. nih.gov Future research will focus on developing innovative synthetic methodologies to enable more efficient, scalable, and stereoselective access to this compound and its complex analogues. Key areas of innovation include:

Green Chemistry Approaches: Exploring more environmentally benign synthetic routes, potentially incorporating principles of green chemistry to minimize waste and energy consumption.

Chemoenzymatic and Biocatalytic Syntheses: Further developing chemoenzymatic strategies, which have already been applied to this compound, to harness the exquisite selectivity of enzymes for specific transformations, thereby reducing the number of steps and improving yields.

Flow Chemistry and Automation: Implementing continuous flow reactors and automated synthesis platforms to streamline reaction processes, enhance reproducibility, and facilitate rapid analogue generation.

Novel Cascade and Domino Reactions: Designing new synthetic sequences that involve multiple bond-forming events in a single pot, significantly reducing synthetic complexity and increasing efficiency.

Divergent Synthesis: Developing synthetic strategies that allow for the rapid diversification of a common this compound precursor into a library of structurally diverse analogues, facilitating comprehensive structure-activity relationship (SAR) studies.

These advancements are crucial for providing researchers with easier access to this compound and its congeners, enabling thorough investigations into their properties and potential applications. nih.gov

Exploration of this compound as a Tool for Fundamental Biological Research

Beyond its intrinsic properties, this compound holds significant potential as a tool for fundamental biological research. Its structural relationship to 11-O-debenzoyltashironin, a natural product that promotes neurite outgrowth, positions this compound as a valuable probe for studying neurobiological processes. nih.gov Future research could explore:

Probing Neurite Outgrowth Mechanisms: Utilizing this compound and its analogues to dissect the molecular pathways involved in neurite formation, guidance, and regeneration. This could involve using this compound as a chemical probe in cell-based assays or in vivo models to identify and characterize novel protein targets or signaling cascades.

Investigating Sesquiterpenoid Biology: As a sesquiterpenoid, this compound can serve as a model compound to understand the broader biological roles and biosynthetic pathways of this diverse class of natural products, which are often involved in plant defense, signaling, and other ecological interactions.

Elucidating Receptor Interactions: Employing this compound as a ligand to identify and characterize specific cellular receptors or enzymes with which it interacts, thereby shedding light on novel biological targets.

Developing Fluorescent or Affinity Probes: Synthesizing this compound derivatives with appended fluorescent tags or affinity labels to visualize its cellular distribution and identify its binding partners in a more direct manner.

By acting as a chemical tool, this compound can contribute to a deeper understanding of basic biological phenomena, potentially revealing new insights into cellular function and disease mechanisms.

Interdisciplinary Collaborations in this compound Research

The complexity of this compound research, spanning from its isolation and synthesis to its biological evaluation and mechanistic understanding, necessitates robust interdisciplinary collaborations. Future advancements will be significantly driven by the synergy between various scientific fields. Key collaborative efforts will involve:

Chemistry and Biology: Close collaboration between synthetic organic chemists, natural product chemists, and cell/molecular biologists to design and synthesize novel this compound analogues, test their biological activities, and elucidate their mechanisms of action.

Computational Science and Experimental Research: Integration of computational modeling (e.g., molecular dynamics, machine learning) with experimental data to predict properties, guide synthesis, and interpret complex biological results.

Analytical Chemistry and Metabolomics: Partnerships with analytical chemists specializing in advanced spectroscopic and chromatographic techniques to accurately characterize this compound and its metabolites in biological systems and natural extracts.

Neuroscience and Chemical Biology: Specific collaborations between neuroscientists and chemical biologists to leverage this compound's structural relationship to neurite outgrowth promoters for fundamental studies in neuronal development and regeneration. nih.gov

Data Science and Bioinformatics: Collaboration with data scientists to develop sophisticated computational pipelines for the analysis and interpretation of large multi-omics datasets generated in this compound research.

These interdisciplinary efforts will foster a holistic approach to this compound research, accelerating discovery and translating fundamental insights into broader scientific knowledge.

Conclusion: Academic Contributions and Unanswered Questions

Summary of Key Academic Research Findings on Khusiol

Academic research on this compound has primarily focused on its isolation from natural sources, most notably from vetiver oil, and its chemical synthesis. The total synthesis of its enantiomer, allo-cedrol, has been a significant achievement, demonstrating the complexity of its tricyclic framework and providing a basis for synthetic strategies to access this compound itself. Studies have also explored the biological activities of this compound and its derivatives, with one notable study investigating the antifungal properties of this compound and its ester and epoxide derivatives against various plant pathogenic fungi researchgate.net. This research indicated that both this compound and its modified forms exhibit promising in vitro antifungal potential, suggesting that the core this compound scaffold is a valuable starting point for the development of new antifungal agents researchgate.net. Furthermore, a chemoenzymatic total synthesis of this compound has been reported in the context of creating structurally related sesquiterpenes to neurotrophically active natural products thegoodscentscompany.com.

Remaining Fundamental Questions and Knowledge Gaps

Despite the progress made, several fundamental questions regarding this compound remain unanswered. The complete biosynthetic pathway of this compound in Vetiveria zizanioides has yet to be fully elucidated. While the general pathway for sesquiterpene biosynthesis is understood, the specific enzymes and intermediate steps leading to the unique carbon skeleton of this compound require further investigation.

A significant knowledge gap also exists in the comprehensive characterization of this compound's biological activities. While preliminary studies have shown antifungal potential, a thorough investigation into its broader pharmacological profile, including its mechanism of action and potential molecular targets, is lacking. Furthermore, there is a scarcity of published experimental spectroscopic data, particularly detailed 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data, which are crucial for its unambiguous identification and structural confirmation.

Broader Implications for Chemical and Biological Sciences

The intricate structure of this compound continues to present a challenging and attractive target for synthetic organic chemists, driving the development of novel synthetic methodologies. The exploration of its biological activities and those of its derivatives could lead to the discovery of new therapeutic agents, particularly in the agricultural sector for crop protection. A deeper understanding of its biosynthesis could also open avenues for the biotechnological production of this compound and other valuable sesquiterpenoids. The study of this compound, therefore, serves as a compelling case for the continued exploration of natural products as a source of chemical diversity and biological function, with implications for advancements in both chemical synthesis and the life sciences.

常见问题

Q. What spectroscopic and chromatographic techniques are essential for confirming the structural identity and purity of Khusiol in synthetic chemistry research?

To confirm this compound’s identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D NMR for stereochemical analysis) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry. For novel derivatives, elemental analysis is recommended to verify composition .

Q. What experimental protocols are standard for synthesizing this compound with high yield and reproducibility?

Synthesis protocols should include:

- Stepwise reaction optimization : Vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures to maximize yield.

- In-line purification : Use column chromatography or recrystallization to isolate pure this compound.

- Yield documentation : Report isolated yields and compare with theoretical calculations. For reproducibility, provide detailed reaction conditions (e.g., molar ratios, reflux times) in the main manuscript, with extended datasets in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity while minimizing experimental bias?

- Blinded experiments : Assign compound labeling randomly to avoid observer bias.

- Dose-response curves : Test at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements.

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls (solvents). Statistical validation (e.g., ANOVA with post-hoc tests) is critical to confirm significance .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental results for this compound’s binding affinity be methodologically resolved?

- Re-evaluate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models in molecular docking simulations.

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants empirically. Cross-validate with mutational studies on target proteins to identify critical interaction sites .

Q. What strategies are effective for reconciling contradictory data on this compound’s stability across different solvent systems?

- Accelerated stability studies : Expose this compound to varying pH, temperature, and light conditions, and analyze degradation products via LC-MS.

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions. Use principal component analysis (PCA) to identify outlier datasets in collaborative studies .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies on this compound’s mechanism of action?

- Feasibility : Pilot studies to confirm assay compatibility (e.g., cytotoxicity thresholds in cell lines).

- Novelty : Compare this compound’s scaffold with existing pharmacophores via quantitative structure-activity relationship (QSAR) modeling.

- Ethical compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., 3R principles) .

Q. What methodological frameworks are recommended for analyzing this compound’s structure-activity relationships (SAR) in multi-target drug discovery?

- Network pharmacology : Map this compound’s interactions with protein targets using databases like ChEMBL or PubChem.

- Free-energy perturbation (FEP) : Quantify binding energy changes for structural analogs.

- Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic outcomes to identify off-target effects .

Data Reporting and Reproducibility

Q. What minimum characterization data should be included in publications to ensure reproducibility of this compound-related findings?

- Synthetic details : Reaction schemes, purification methods, and spectroscopic data (NMR/HRMS peaks).

- Biological assays : IC50/EC50 values, error margins, and statistical tests.

- Raw data deposition : Upload chromatograms, spectra, and crystallographic files to repositories like Zenodo or Figshare .

Q. How can researchers address conflicting bioactivity results for this compound across independent studies?

- Meta-analysis : Aggregate data from multiple studies using random-effects models to identify heterogeneity sources.

- Standardized protocols : Adopt CONSORT-like guidelines for assay reporting (e.g., minimum inhibitor concentrations, cell passage numbers) .

Ethical and Collaborative Considerations

Q. What ethical safeguards are critical when publishing this compound research with potential therapeutic implications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。